2,4-dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide
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Description
2,4-dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H17Cl2NO3S2 and its molecular weight is 394.33. The purity is usually 95%.
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Biological Activity
2,4-Dichloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5-methylbenzenesulfonamide, a compound with the CAS number 2034570-64-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to explore the compound's biological activity in detail.
Chemical Structure and Properties
The compound's molecular formula is C15H15Cl2N2O2S, with a molecular weight of 344.3 g/mol. It features a sulfonamide group linked to a dichlorobenzene ring and a thiophene moiety, which contributes to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C15H15Cl2N2O2S |
Molecular Weight | 344.3 g/mol |
CAS Number | 2034570-64-2 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological potential. Key areas of interest include:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
- Anticancer Potential : Some derivatives of sulfonamides have shown promise in cancer therapy. The presence of the thiophene ring may enhance its interaction with cellular targets involved in tumor growth.
The proposed mechanism involves inhibition of bacterial folic acid synthesis, similar to other sulfonamides. The compound may act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in bacterial metabolism.
Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Studies
Research conducted on related compounds suggests that modifications in the thiophene structure can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness in inhibiting cell proliferation in breast and lung cancer models .
Antimicrobial Activity Data
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Streptococcus pneumoniae | 18 | 16 µg/mL |
Escherichia coli | 10 | 64 µg/mL |
Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
A549 (Lung Cancer) | 15.0 |
Properties
IUPAC Name |
2,4-dichloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO3S2/c1-9-7-15(13(17)8-12(9)16)23(20,21)18-6-5-11-3-4-14(22-11)10(2)19/h3-4,7-8,10,18-19H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROYPOBOYODAQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC2=CC=C(S2)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.